(4-Iodo-2-methoxyphenyl)methanamine

Description

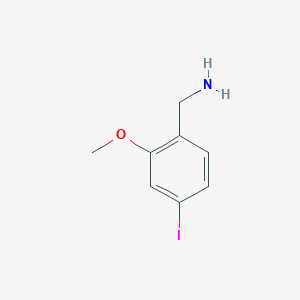

Structure

3D Structure

Properties

IUPAC Name |

(4-iodo-2-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10INO/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXLDCQPYIJDXCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)I)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization of 4 Iodo 2 Methoxyphenyl Methanamine

Reactions at the Primary Amine Functionality

The primary amine group (-CH₂NH₂) is a potent nucleophile and a site for a variety of classical amine-based transformations. These reactions are fundamental in modifying the compound's structure, properties, and potential biological interactions.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the primary amine can readily react with electrophiles such as alkyl halides or acylating agents. N-alkylation introduces alkyl groups, while N-acylation introduces acyl groups, leading to the formation of secondary amines and amides, respectively.

N-acylation is a common transformation used in synthetic chemistry. For instance, (4-Iodo-2-methoxyphenyl)methanamine can be reacted with an acyl halide, such as acetyl chloride, in the presence of a base to yield the corresponding N-acetamide derivative. This reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride.

Table 1: Example of N-Acylation Reaction

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| This compound | Acetyl chloride | N-((4-iodo-2-methoxyphenyl)methyl)acetamide | Base (e.g., Triethylamine), Dichloromethane (DCM) | WO2014141203A1 |

Condensation Reactions and Imine Formation

Primary amines are known to undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. While this is a fundamental reaction for primary amines, specific examples involving the direct condensation of this compound with an aldehyde or ketone are not prominently documented in major chemical literature. Generally, the reaction would be expected to proceed by mixing the amine with the carbonyl compound, often with acid catalysis and removal of water to drive the equilibrium towards the imine product.

Formation of Amides, Sulfonamides, and Ureas

Beyond simple N-acylation, the primary amine of this compound is a key functional handle for creating robust amide, sulfonamide, and urea (B33335) linkages, which are prevalent in medicinal chemistry.

Amide Formation: As noted, amides are readily formed by reacting the amine with carboxylic acids (often activated with coupling agents like EDC/HOBt), acid anhydrides, or acid chlorides. evitachem.com

Sulfonamide Formation: Sulfonamides are synthesized by reacting the amine with a sulfonyl chloride in the presence of a base. This reaction is crucial for the synthesis of various therapeutic agents. For example, the reaction of this compound with cyclopropanesulfonyl chloride provides the corresponding N-cyclopropylsulfonamide derivative.

Urea Formation: Unsymmetrical ureas can be formed by treating the amine with an isocyanate. The nucleophilic amine attacks the electrophilic carbon of the isocyanate, leading to the urea product. This reaction is typically rapid and proceeds without the need for a catalyst.

Table 2: Synthesis of Sulfonamide and Urea Derivatives

| Reaction Type | Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| Sulfonamide | This compound | Cyclopropanesulfonyl chloride | N-((4-iodo-2-methoxyphenyl)methyl)cyclopropanesulfonamide | Pyridine, Dichloromethane (DCM) | US8895556B2 |

| Urea | This compound | 1-isocyanato-3-(trifluoromethyl)benzene | 1-((4-iodo-2-methoxyphenyl)methyl)-3-(3-(trifluoromethyl)phenyl)urea | Dichloromethane (DCM), Room Temp | WO2015114503A1 |

Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond on the phenyl ring is a versatile site for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds, allowing for the connection of the aryl scaffold to other organic fragments. The high reactivity of the aryl iodide compared to bromides or chlorides makes it an excellent substrate for these transformations.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound (typically a boronic acid or ester). It is one of the most widely used C-C bond-forming reactions due to its mild reaction conditions and tolerance of a wide variety of functional groups. The aryl iodide of this compound can be efficiently coupled with various boronic acids to introduce new aryl or vinyl substituents at the 4-position of the phenyl ring.

Table 3: Example of Suzuki-Miyaura Cross-Coupling Reaction

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| This compound | (4-formylphenyl)boronic acid | 4'-((aminomethyl)-3'-methoxy-[1,1'-biphenyl]-4-yl)benzaldehyde | Pd(dppf)Cl₂, K₂CO₃, 1,4-Dioxane/Water, 80 °C | WO2012061729A1 |

Heck and Sonogashira Coupling Reactions

Heck Coupling: The Heck (or Mizoroki-Heck) reaction is a palladium-catalyzed coupling of an unsaturated halide (like an aryl iodide) with an alkene to form a substituted alkene. This reaction provides a means to introduce vinyl groups onto the aromatic ring. While the aryl iodide of this compound is an ideal handle for this transformation, specific examples of its use in Heck reactions are not widely reported in patent or journal literature. The reaction would generally involve a palladium catalyst, a base, and an alkene partner.

Sonogashira Coupling: The Sonogashira coupling reaction forms a C-C bond between a vinyl or aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. This reaction is the most common method for synthesizing aryl alkynes. To prevent side reactions with the primary amine, the amine group is often protected (e.g., as a Boc-carbamate) before performing the coupling. The resulting product can then be deprotected to reveal the free amine.

Table 4: Example of Sonogashira Coupling Reaction

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| tert-butyl ((4-iodo-2-methoxyphenyl)methyl)carbamate | Ethynyltrimethylsilane | tert-butyl ((2-methoxy-4-((trimethylsilyl)ethynyl)phenyl)methyl)carbamate | Pd(PPh₃)₂Cl₂, Copper(I) iodide, Triethylamine, 70 °C | WO2005070926A1 |

Stille and Negishi Coupling Variants

The carbon-iodine bond in this compound is the primary site for palladium-catalyzed cross-coupling reactions such as the Stille and Negishi couplings. These reactions are fundamental for the construction of C(sp²)–C(sp²) or C(sp²)–C(sp³) bonds, allowing for the introduction of a wide variety of substituents at the 4-position of the phenyl ring. For these reactions to proceed efficiently, the primary amine of the methanamine moiety is typically protected, for example, as an amide or a carbamate, to prevent side reactions with the catalyst or reagents.

Stille Coupling: The Stille reaction couples the N-protected this compound derivative with an organostannane reagent. wikipedia.orgnih.gov The reaction is valued for its tolerance of a wide range of functional groups and the stability of the organotin reagents. nih.gov The choice of palladium catalyst and ligands is crucial, with bulky, electron-rich phosphine (B1218219) ligands often promoting higher reactivity, especially for less reactive coupling partners. nih.gov

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is generally more reactive than its organotin counterpart, often allowing for milder reaction conditions. d-nb.info This method is highly effective for creating new carbon-carbon bonds. d-nb.infonih.gov The successful coupling of halogenated amino acids, such as bromotryptophan, with alkyl iodides via Negishi coupling highlights the applicability of this method to functionalized aromatic systems, a category into which this compound falls. d-nb.info

Below is a table of representative conditions for Stille and Negishi couplings on analogous aryl-iodide systems.

| Coupling Type | Aryl Halide Substrate | Coupling Partner | Catalyst/Ligand | Solvent/Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Stille | 7-Iodoisatin derivative | Stannyl tyrosine derivative | Pd(PPh₃)₄ | DMF | N/A | nih.gov |

| Stille | Di-iodinated diazocine | Hexamethyldistannane | Pd(PPh₃)₄ | Toluene/THF, 150 °C (µw) | N/A | rsc.org |

| Negishi | Nα-Boc-7-bromotryptophan | Iodocyclohexane/Zn | Pd₂(dba)₃/tfp | DMF, 37 °C | 73% | nih.gov |

| Negishi | Nα-Boc-5-bromotryptophan | 1-Iodobutane/Zn | Pd₂(dba)₃/tfp | DMF, 37 °C | 81% | nih.gov |

Oxidative Addition and Reductive Elimination Pathways

The catalytic cycle of both Stille and Negishi couplings hinges on three principal steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The cycle begins with the oxidative addition of the aryl iodide to a low-valent palladium(0) complex. This is often the rate-determining step. The Pd(0) center inserts into the carbon-iodine bond, forming a square planar Pd(II) intermediate. Theoretical and experimental studies show that the electronic nature of the aryl iodide and the steric and electronic properties of the palladium ligands significantly influence the rate and mechanism of this step. For iodoarenes, this process is generally faster than for the corresponding bromides or chlorides.

Reductive Elimination: Following transmetalation (where the organic group from the organotin or organozinc reagent is transferred to the palladium center), the two organic partners are joined together in the reductive elimination step. This step regenerates the Pd(0) catalyst and releases the final coupled product. The facility of reductive elimination is influenced by the nature of the ligands and the steric and electronic character of the coupling partners on the palladium complex. Bulky ligands can accelerate this step by promoting a more sterically crowded coordination sphere.

Modifications and Reactions Involving the Methoxy (B1213986) Group

The methoxy group at the 2-position of this compound is generally stable but can be cleaved under specific conditions to yield the corresponding phenol. This O-demethylation is a common transformation in natural product synthesis and drug metabolism studies.

Standard reagents for ether cleavage include strong protic acids like HBr or HI, or Lewis acids such as boron tribromide (BBr₃). The choice of reagent is critical to avoid unwanted side reactions with other functional groups present in the molecule. For instance, BBr₃ is highly effective for cleaving aryl methyl ethers under relatively mild conditions. Enzymatic methods can also achieve O-demethylation. Studies on related compounds, like 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane, have shown that cytochrome P450 monooxygenases can catalyze the O-demethylation of methoxy groups on a phenyl ring. nih.govnih.gov

Intramolecular Cyclization Reactions and Annulation Strategies

The structure of this compound, with its ortho-disposed aminomethyl and iodo-substituted methoxy functionalities, is well-suited for intramolecular cyclization reactions to form fused heterocyclic systems. These reactions typically involve first modifying the aminomethyl group, for example, by acylation, and then using the aryl iodide as a handle for a ring-closing reaction.

A prominent application of this strategy is the synthesis of isoindolinones, a structural motif present in numerous biologically active compounds. beilstein-journals.org The synthesis generally proceeds by first acylating the nitrogen atom of this compound with a suitable acylating agent. The resulting N-acyl-2-iodobenzylamine derivative can then undergo an intramolecular Heck reaction or a carbonylative cyclization to form the isoindolinone ring.

For example, palladium-catalyzed intramolecular cyclization of 2-iodobenzamides is a known method for producing 3-substituted isoindolinones. organic-chemistry.org Similarly, intramolecular Heck reactions have been used to generate the isoindolinone core structure. beilstein-journals.org

| Precursor Type | Reaction Type | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|---|

| 2-Iodobenzamide derivative | Intramolecular Cyclization | Palladium Catalyst | Isoindolinone | organic-chemistry.org |

| N-Methoxybenzamide + Styrene | Fujiwara-Moritani-aza-Wacker | Pd(OAc)₂ | 3-Benzylidene isoindolinone | nih.gov |

| 2-Benzoylbenzoic acid + Alcohols | One-pot cyclization | Chlorosulfonyl isocyanate | N-Alkoxycarbonyl isoindolinone | nih.gov |

| Amide of 6-bromoveratraldehyde | Intramolecular Addition-Elimination | KHMDS | Isoindolinone | beilstein-journals.org |

While less common for this specific scaffold, general methodologies for ring expansion and contraction could theoretically be applied to heterocyclic systems derived from this compound. Such strategies are advanced synthetic tools and would depend heavily on the specific heterocyclic system being targeted. There are no prominent, direct examples of such transformations starting from this particular compound in the current literature.

Stereoselective Syntheses of Chiral Derivatives

This compound is a prochiral molecule. The creation of a stereocenter, typically at the benzylic carbon, can be achieved through stereoselective reactions. A stereoselective reaction is one that preferentially forms one stereoisomer over others. masterorganicchemistry.comyoutube.comyoutube.com

Methods for achieving stereoselectivity in the synthesis of chiral benzylamine (B48309) derivatives include:

Asymmetric Synthesis: Utilizing chiral catalysts or auxiliaries to direct the formation of one enantiomer over the other. masterorganicchemistry.com

Resolution: Separating a racemic mixture of a derivatized compound, for instance, by forming diastereomeric salts with a chiral acid and separating them through crystallization.

A stereospecific reaction, in contrast, is one where stereoisomeric starting materials yield stereoisomerically different products. youtube.comalrasheedcol.edu.iq For example, an Sₙ2 reaction is stereospecific because it proceeds with inversion of configuration. While not directly applicable to the synthesis from the achiral starting material, this principle becomes important when a chiral derivative of this compound undergoes further substitution at the stereocenter.

Structure Reactivity and Structure Property Relationships of 4 Iodo 2 Methoxyphenyl Methanamine Derivatives

Influence of Aromatic Substituents on Chemical Reactivity

The chemical reactivity of the aromatic ring in (4-Iodo-2-methoxyphenyl)methanamine is primarily governed by the electronic and steric interplay of the iodo, methoxy (B1213986), and aminomethyl substituents. The methoxy group (-OCH3) at the ortho position is a strong activating group due to its ability to donate electron density to the benzene (B151609) ring via resonance, which particularly enriches the ortho and para positions. vaia.comlibretexts.orgacs.org This effect generally leads to faster rates in electrophilic aromatic substitution reactions compared to benzene. libretexts.orgacs.org Conversely, the oxygen in the methoxy group also exerts an electron-withdrawing inductive effect due to its high electronegativity, which slightly deactivates the ring, particularly at the meta position. vaia.comlibretexts.org

The iodine atom at the para position is a weakly deactivating group. Halogens deactivate the aromatic ring towards electrophilic attack through their inductive electron-withdrawing effect. libretexts.orglibretexts.org However, like the methoxy group, they also possess lone pairs of electrons that can be donated to the ring through resonance, directing incoming electrophiles to the ortho and para positions. libretexts.org In the case of this compound, the positions ortho to the iodine are already occupied by the methoxy group and a hydrogen atom, and the para position is occupied by the aminomethyl group.

The aminomethyl group (-CH2NH2) is an activating group, though its influence is primarily on the benzylic position rather than directly on the aromatic ring's electron density in the ground state.

Conformational Analysis and its Impact on Reaction Outcomes

The three-dimensional arrangement of the substituents in this compound, particularly the ortho-methoxy and aminomethyl groups, is expected to significantly influence its reactivity. Conformational studies on benzylamine (B48309) and its derivatives have shown that the aminomethyl group is not coplanar with the benzene ring. colostate.eduyoutube.com The torsion angle between the C-N bond and the plane of the aromatic ring is typically around 90 degrees. colostate.eduyoutube.com This perpendicular orientation minimizes steric interactions between the amine group and the ortho substituent.

For this compound, the presence of the methoxy group at the ortho position will likely enforce this non-planar conformation. This has important implications for reactions involving the aminomethyl group, as the approach of reagents will be sterically hindered from one side of the molecule. In reactions involving the aromatic ring, the methoxy group can sterically hinder the approach of electrophiles to the adjacent ortho position (position 3). vaia.com This steric hindrance, combined with the electronic directing effects, suggests that electrophilic substitution would be most favored at the positions activated by the methoxy group and least hindered, which would be position 5 (ortho to the methoxy and meta to the iodo) and position 3 (ortho to the methoxy and ortho to the iodo).

Electronic and Steric Effects of Substituents on Reaction Kinetics and Thermodynamics

The electronic effects of the substituents have a predictable impact on the kinetics of reactions involving the aromatic ring. The electron-donating resonance effect of the methoxy group is expected to accelerate the rate of electrophilic aromatic substitution by stabilizing the positively charged intermediate (the arenium ion). youtube.com Conversely, the inductive electron-withdrawing effects of both the methoxy group and the iodine atom will have a deactivating influence, slowing down the reaction compared to a more strongly activated ring.

Steric effects will also play a crucial role in determining reaction rates and product distributions. The ortho-methoxy group presents a significant steric barrier to substitution at the adjacent position (position 3). youtube.com This steric hindrance increases the activation energy for the formation of the corresponding intermediate, thereby slowing the reaction at this site. Consequently, electrophilic attack is more likely to occur at the less hindered position 5.

For nucleophilic substitution reactions, such as those involving the displacement of the iodo group, the electronic nature of the other substituents is critical. The presence of electron-withdrawing groups generally facilitates nucleophilic aromatic substitution. In this molecule, the methoxy group's inductive effect could provide some, albeit weak, activation.

Bioisosteric Replacements in Derivative Design for Academic Research

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key strategy in drug design and can be applied in academic research to probe molecular interactions and reactivity. beilstein-journals.orgtaylorandfrancis.com

Strategic Substitutions and Their Chemical Implications

In the context of this compound, the iodine atom is a prime candidate for bioisosteric replacement. A common replacement for iodine is a t-butyl group, which has a similar size and volume. wikipedia.org Another potential replacement is the ethynyl (B1212043) group, which can mimic the electronic properties of halogens. acs.orgnih.gov Such substitutions would significantly alter the electronic and steric profile of the molecule. For instance, replacing iodine with an ethynyl group could open up avenues for further functionalization through reactions like the Sonogashira coupling. nih.gov

The methoxy group could also be replaced. A common bioisostere for a methoxy group is a fluorine atom, which has a similar size but different electronic properties. wikipedia.org Replacing the methoxy group with an alkyl group could also be explored to fine-tune the steric and electronic environment. cambridgemedchemconsulting.com

Impact on Molecular Interactions in Non-Biological Contexts

In a non-biological context, such as materials science or catalyst design, these bioisosteric replacements can be used to modulate properties like crystal packing, solubility, and electronic conductivity. The replacement of the iodo group, for example, would eliminate the potential for halogen bonding, a directional interaction that can influence the solid-state structure of molecules. Substituting it with a group capable of hydrogen bonding, like an ethynyl group, would introduce new intermolecular interactions. acs.orgnih.gov These changes can have a profound impact on the material properties of derivatives.

Computational Approaches to Structure-Reactivity Predictions

Computational chemistry offers powerful tools to predict the structure-reactivity relationships of molecules like this compound, especially in the absence of extensive experimental data. cam.ac.ukmdpi.com Density Functional Theory (DFT) calculations can be employed to determine the optimized geometry of the molecule and to analyze its electronic properties.

Calculations of the molecular electrostatic potential (MEP) can identify the electron-rich and electron-poor regions of the molecule, predicting the most likely sites for electrophilic and nucleophilic attack. researchgate.net For this compound, MEP calculations would likely show high electron density at the ortho and para positions relative to the methoxy group, confirming its activating and directing effects.

Frontier Molecular Orbital (FMO) theory, which examines the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can also provide insights into reactivity. mdpi.com The energy and localization of the HOMO can indicate the most probable sites for electrophilic attack, while the LUMO can suggest sites for nucleophilic attack. For complex substituted systems, more advanced computational models that account for the contributions of lower-lying orbitals may be necessary for accurate predictions. mdpi.com

Furthermore, computational methods can be used to model reaction pathways and calculate activation energies for various potential reactions. This allows for the prediction of reaction kinetics and the most likely products, guiding synthetic efforts. publish.csiro.au

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of (4-Iodo-2-methoxyphenyl)methanamine by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Based on the structure of this compound and data from analogous compounds like (4-methoxyphenyl)methanamine, the expected chemical shifts (δ) in a solvent like CDCl₃ would be as follows: The methoxy (B1213986) (-OCH₃) protons would appear as a sharp singlet around 3.8-3.9 ppm. The benzylic methylene (B1212753) protons (-CH₂NH₂) would also produce a singlet, typically in the range of 3.7-3.8 ppm. The aromatic protons would present a more complex pattern. The proton at the C3 position (adjacent to the methoxy group) would likely appear as a doublet, while the proton at the C5 position (between the iodo and aminomethyl groups) would be a doublet of doublets. The proton at the C6 position would be a doublet. The amine (-NH₂) protons often appear as a broad singlet, and their chemical shift can vary depending on concentration and solvent, but typically falls between 1.5 and 2.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, eight distinct signals are expected. The methoxy carbon (-OCH₃) would appear around 55-56 ppm. The benzylic carbon (-CH₂) would be found in the 40-45 ppm range. The aromatic carbons would have shifts across the 90-160 ppm region. The carbon bearing the iodine (C4) would be significantly shifted to a lower field (around 90-95 ppm) due to the heavy atom effect. The carbon attached to the methoxy group (C2) would be found at a high chemical shift, typically around 158-160 ppm. The remaining aromatic carbons (C1, C3, C5, C6) would have predictable shifts based on substituent effects.

2D NMR Spectroscopy: Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be essential for unambiguous assignment of all proton and carbon signals. An HSQC experiment would correlate each proton signal with its directly attached carbon, confirming, for example, the assignments of the -OCH₃ and -CH₂NH₂ groups. An HMBC spectrum would reveal longer-range (2-3 bond) correlations, which are crucial for assigning the quaternary carbons and confirming the substitution pattern on the aromatic ring. For instance, correlations from the benzylic protons to the C1, C2, and C6 carbons would definitively place the aminomethyl group.

Predicted NMR Data for this compound

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Aromatic | ~7.4-7.5 | d | H-5 |

| Aromatic | ~7.1-7.2 | dd | H-3 |

| Aromatic | ~6.8-6.9 | d | H-6 |

| Methoxy | ~3.85 | s | -OCH₃ |

| Methylene | ~3.75 | s | -CH₂NH₂ |

| Amine | ~1.5-2.5 | br s | -NH₂ |

| ¹³C NMR | Predicted δ (ppm) | Assignment | |

| Aromatic | ~159 | C2 (-OCH₃) | |

| Aromatic | ~140 | C1 (-CH₂NH₂) | |

| Aromatic | ~130 | C5 | |

| Aromatic | ~125 | C3 | |

| Aromatic | ~115 | C6 | |

| Aromatic | ~92 | C4 (-I) | |

| Methoxy | ~56 | -OCH₃ |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (LC/MS, HRMS-ESI-TOF)

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through analysis of fragmentation patterns.

LC/MS and HRMS-ESI-TOF: Liquid Chromatography-Mass Spectrometry (LC/MS) with a soft ionization technique like Electrospray Ionization (ESI) is ideal for this compound. In positive ion mode, the molecule would be expected to readily protonate at the primary amine to yield the pseudomolecular ion [M+H]⁺. For this compound (C₈H₁₀INO, Molecular Weight: 263.08 g/mol ), this would correspond to an m/z of approximately 264.09.

High-Resolution Mass Spectrometry (HRMS), particularly using a Time-of-Flight (TOF) analyzer, would provide a highly accurate mass measurement of this ion. This allows for the determination of the elemental formula, confirming the presence of one iodine and one nitrogen atom.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would reveal characteristic fragmentation pathways. A primary and highly favorable fragmentation would be the loss of ammonia (B1221849) (NH₃) to form the 4-iodo-2-methoxybenzyl cation at m/z 247. This fragment could further lose a methyl radical (•CH₃) from the methoxy group or undergo other rearrangements. Another key fragmentation pathway for benzylamines is the cleavage of the C-C bond adjacent to the ring, which would result in a tropylium-type ion, although this is often less favored than the loss of ammonia. The presence of iodine provides a distinctive isotopic signature that, while not as pronounced as chlorine or bromine, can aid in fragment identification.

Predicted Key Mass Fragments

| m/z (charge-to-mass ratio) | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 264 | [M+H]⁺ | Protonated parent molecule |

| 247 | [M-NH₂]⁺ | Loss of the amino group |

| 135 | [C₈H₇O]⁺ | Loss of I and NH₂ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule based on their characteristic vibrational frequencies. For this compound, the spectrum would be dominated by absorptions corresponding to the amine, aromatic, and ether functionalities.

The primary amine (-NH₂) group would exhibit characteristic N-H stretching vibrations as a pair of medium-intensity peaks in the region

Academic and Industrial Applications of 4 Iodo 2 Methoxyphenyl Methanamine in Synthetic Chemistry

As a Key Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of iodo, methoxy (B1213986), and amine functionalities makes (4-Iodo-2-methoxyphenyl)methanamine a valuable intermediate in multi-step organic synthesis. The iodine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents and the construction of complex carbon skeletons. The methoxy and aminomethyl groups, in turn, can be retained or modified to impart specific electronic and steric properties to the target molecules.

While specific, publicly documented examples of large-scale synthesis using this compound as a key intermediate are not abundant, the structural motif is present in various complex molecules of pharmaceutical and material science interest. For instance, related structures like 4-iodoaniline (B139537) are utilized as crucial intermediates in the synthesis of complex heterocyclic compounds. google.com The synthesis of chiral 4-methoxybenzylamine, a related compound, often involves halogenation and subsequent Ullmann reaction, a pathway that could be conceptually applied to the synthesis of derivatives from this compound. google.com

Role in the Construction of Functional Organic Materials

The unique electronic and structural characteristics of this compound make it a promising candidate for the development of advanced functional organic materials.

Precursor for Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable functionalities. The amine group in this compound can participate in the formation of imine or other covalent linkages that are fundamental to the construction of COF architectures. The iodo- and methoxy-substituents can be used to modulate the electronic properties, porosity, and stability of the resulting framework. Although direct synthesis of COFs from this compound is not yet widely reported, the use of substituted anilines and other aromatic amines as building blocks for COFs is a well-established strategy.

Building Block for Polymer Chemistry

Beyond COFs, the bifunctional nature of this compound allows for its incorporation into various polymer backbones. The amine functionality can be utilized in polymerization reactions such as polycondensation or polyaddition to form polyamides, polyimines, or other polymer classes. The iodo-substituent offers a site for post-polymerization modification, enabling the introduction of further functionalities along the polymer chain. This approach allows for the tailoring of polymer properties for specific applications, such as in membranes, sensors, or electronic devices.

Development of Chemical Probes and Catalytic Ligands

The design of selective chemical probes and efficient catalytic ligands often relies on the precise arrangement of functional groups on an aromatic scaffold. The iodo- and methoxy-groups of this compound can influence the binding affinity and selectivity of the molecule towards specific targets. The amine group provides a convenient point of attachment for further chemical modifications, allowing for the synthesis of a library of potential probes or ligands. The iodine atom can also be exploited in the synthesis of radiolabeled probes for imaging applications.

Application in Agrochemical Research as an Intermediate for Herbicides and Pesticides

The methoxyphenylamine moiety is a common structural feature in a number of biologically active compounds, including agrochemicals. While direct evidence of this compound's use is limited in publicly available literature, related compounds have shown promise in this area. For example, a patent describes 4-(p-methoxyphenyl)-2-aminobutane as an effective insecticide. google.com Furthermore, 2-methyl-4-methoxy diphenylamine (B1679370) is noted as an important intermediate for pesticides. google.com The presence of the methoxy group is often associated with enhanced biological activity in agrochemical compounds. The iodo-substituent in this compound could be leveraged to create novel derivatives with potentially improved efficacy or a different spectrum of activity against pests and weeds.

Utilisation in Green Chemistry Methodologies

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The use of versatile building blocks like this compound can contribute to these goals by enabling more efficient and atom-economical synthetic routes. For instance, the development of catalytic reactions that utilize this intermediate can reduce the need for stoichiometric reagents and minimize waste generation. Furthermore, exploring its synthesis and reactions in greener solvents or under solvent-free conditions would align with the objectives of sustainable chemistry. While specific green chemistry applications for this compound are not yet extensively documented, the broader field of organic synthesis is increasingly adopting such practices.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of (4-Iodo-2-methoxyphenyl)methanamine. These calculations solve the Schrödinger equation for the molecule, providing information about electron distribution, molecular orbitals, and related properties.

Electronic Structure: The electronic structure of this compound is characterized by the interplay of its constituent functional groups: the electron-donating methoxy (B1213986) (-OCH3) and aminomethyl (-CH2NH2) groups, and the electron-withdrawing and bulky iodo (-I) group attached to the benzene (B151609) ring. The methoxy group, being ortho to the aminomethyl group, and the iodo group, para to the aminomethyl group, significantly influence the electron density distribution across the aromatic ring.

Molecular Orbital Analysis: Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. youtube.comyoutube.comyoutube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the amino group, while the LUMO may be distributed over the aromatic ring and the carbon-iodine bond.

A hypothetical representation of the HOMO and LUMO energy levels and the resulting energy gap for this compound is presented in the table below.

| Molecular Orbital | Hypothetical Energy (eV) | Key Contributing Atomic Orbitals |

| LUMO | -1.5 | p-orbitals of aromatic carbons, σ* of C-I |

| HOMO | -8.2 | p-orbitals of aromatic carbons, p-orbital of N |

| HOMO-LUMO Gap | 6.7 | - |

This table is for illustrative purposes and actual values would require specific quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations provide a means to explore the conformational landscape of flexible molecules like this compound over time. rsc.orgmdpi.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can reveal the preferred three-dimensional arrangements and the dynamics of their interconversion.

The key rotatable bonds in this compound are the C-C bond between the aromatic ring and the aminomethyl group, and the C-O bond of the methoxy group. MD simulations can be used to study the rotational barriers of these bonds and to identify the most stable conformers. This information is crucial for understanding how the molecule might interact with biological targets, such as enzyme active sites or receptor binding pockets. nih.govsemanticscholar.org

A typical MD simulation protocol would involve:

System Setup: Placing the molecule in a simulation box, often with a solvent like water.

Energy Minimization: Optimizing the initial geometry to remove any steric clashes.

Equilibration: Gradually heating the system to the desired temperature and allowing it to reach a stable state.

Production Run: Running the simulation for a specified period (nanoseconds to microseconds) to collect conformational data.

Analysis of the MD trajectory would reveal the distribution of dihedral angles and the root-mean-square deviation (RMSD) of the molecule's backbone, providing a comprehensive picture of its flexibility.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the energetics of chemical reactions. It can be employed to study various reactions involving this compound, such as N-acylation, N-alkylation, or palladium-catalyzed cross-coupling reactions at the iodo position.

DFT calculations can be used to:

Determine Reaction Energetics: Calculate the change in enthalpy (ΔH) and Gibbs free energy (ΔG) for a proposed reaction pathway, indicating whether the reaction is favorable.

Locate Transition States: Identify the high-energy transition state structures that connect reactants and products. The energy of the transition state determines the activation energy of the reaction.

Visualize Reaction Pathways: Map out the entire potential energy surface of a reaction, providing a detailed understanding of the mechanism.

For example, in a hypothetical N-acetylation reaction, DFT could be used to model the approach of an acetylating agent to the amino group, the formation of the tetrahedral intermediate, and the subsequent departure of the leaving group, providing activation energies for each step.

Cheminformatics Applications in Library Design and Virtual Screening

Cheminformatics utilizes computational methods to analyze and manage large sets of chemical data. This compound can serve as a valuable scaffold for the design of chemical libraries for virtual screening in drug discovery. nih.govrsc.org

Library Design: Starting with the core structure of this compound, a virtual library of derivatives can be generated by systematically modifying its functional groups. For instance, different substituents could be introduced at the amino group, or the iodo and methoxy groups could be replaced with other functionalities.

Virtual Screening: This virtual library can then be screened in silico against a specific biological target, such as a protein receptor or enzyme. nih.gov Docking algorithms would predict the binding mode and affinity of each compound in the library to the target's binding site. This process allows for the rapid identification of potential hit compounds for further experimental validation.

| Molecular Descriptor | Definition | Relevance to this compound |

| Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | Influences absorption and distribution. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of lipophilicity, affecting membrane permeability. |

| Hydrogen Bond Donors | The number of N-H and O-H bonds. | Important for molecular recognition. |

| Hydrogen Bond Acceptors | The number of N and O atoms. | Important for molecular recognition. |

| Topological Polar Surface Area (TPSA) | The surface area of polar atoms. | Correlates with drug transport properties. |

Computational Prediction of Spectroscopic Properties

Computational methods, particularly DFT, can be used to predict the spectroscopic properties of this compound, which can aid in its experimental characterization.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. hmdb.carsc.org DFT calculations can provide theoretical predictions of 1H and 13C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. For this compound, distinct signals would be predicted for the aromatic protons, the methylene (B1212753) protons, the amino protons, and the methoxy protons. chemicalbook.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrational frequencies of a molecule's bonds. newdrugapprovals.orgnist.gov Computational methods can calculate these vibrational frequencies, which correspond to the peaks in an IR spectrum. Predicted IR spectra for this compound would show characteristic peaks for N-H stretching of the amine, C-H stretching of the aromatic ring and alkyl chain, C-O stretching of the ether, and C-I stretching.

A summary of expected spectroscopic data is presented below.

| Spectroscopic Technique | Predicted Key Signals/Bands for this compound |

| ¹H NMR | Aromatic protons (δ 6.5-7.5 ppm), Methylene protons (-CH₂NH₂) (δ ~3.8 ppm), Methoxy protons (-OCH₃) (δ ~3.9 ppm), Amino protons (-NH₂) (variable shift) |

| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), Methylene carbon (-CH₂NH₂) (δ ~45 ppm), Methoxy carbon (-OCH₃) (δ ~56 ppm), Carbon bearing iodine (δ ~85 ppm) |

| IR Spectroscopy | N-H stretch (3300-3500 cm⁻¹), C-H stretch (aromatic and aliphatic, 2850-3100 cm⁻¹), C-O stretch (1000-1300 cm⁻¹), C-I stretch (500-600 cm⁻¹) |

These are approximate values and can vary based on the specific computational method and experimental conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.